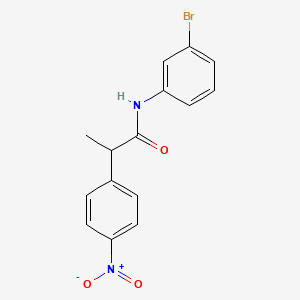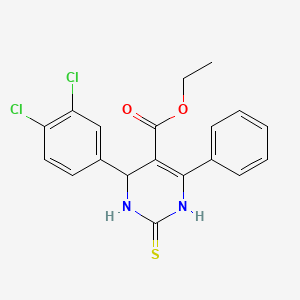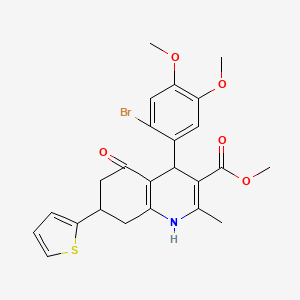![molecular formula C15H20ClNO5 B4075930 N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4075930.png)
N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine oxalate, commonly known as PEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. PEA belongs to the class of compounds known as fatty acid amides, which are naturally occurring substances in the human body.
Mecanismo De Acción
PEA's mechanism of action is not fully understood, but it is believed to act through the activation of PPAR-α and the inhibition of the production of pro-inflammatory cytokines. PEA may also modulate the activity of ion channels and receptors involved in pain signaling.
Biochemical and Physiological Effects:
PEA has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It may also have a role in regulating the immune system and modulating the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEA has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its effects may be influenced by factors such as the dose and route of administration, and further research is needed to fully understand its mechanism of action.
Direcciones Futuras
Future research on PEA may focus on its potential therapeutic benefits in the treatment of various conditions, including pain, inflammation, and neurological disorders. Studies may also investigate the optimal dose and route of administration for PEA and its potential interactions with other drugs. Additionally, research may explore the use of PEA in combination with other compounds to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
PEA has been extensively studied for its potential therapeutic benefits, particularly in the treatment of pain and inflammation. Research has shown that PEA can activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating inflammation and pain. PEA has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.C2H2O4/c14-11-5-7-13(8-6-11)16-10-9-15-12-3-1-2-4-12;3-1(4)2(5)6/h5-8,12,15H,1-4,9-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMLLBCAWPFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4075848.png)
![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4075855.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)

![1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075895.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-[4-(2-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4075900.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075902.png)


![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4075940.png)

